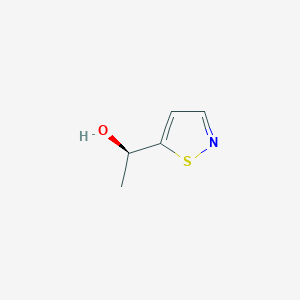

(1R)-1-(1,2-Thiazol-5-yl)ethanol

Overview

Description

Synthesis Analysis

The synthesis of derivatives closely related to (1R)-1-(1,2-Thiazol-5-yl)ethanol involves multi-component reactions, demonstrating the compound's versatility in chemical synthesis. For example, an efficient synthesis of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives via a multicomponent approach highlights the compound's reactive capability in forming complex molecules (Pavurala & Vedula, 2014). Such synthetic approaches are invaluable for creating novel molecules with potential applications in various fields.

Molecular Structure Analysis

The structure of (1R)-1-(1,2-Thiazol-5-yl)ethanol and its derivatives is pivotal in determining its chemical reactivity and properties. Advanced spectroscopic methods, including IR, 1HNMR, 13CNMR, and mass spectrometry, are employed to confirm the structures of synthesized compounds. These techniques ensure precise understanding and manipulation of the compound's molecular framework for targeted chemical applications.

Chemical Reactions and Properties

Chemical reactions involving (1R)-1-(1,2-Thiazol-5-yl)ethanol derivatives showcase the compound's reactivity towards various reagents. For instance, reactions leading to the formation of bi-heterocycles or novel chromen-2-one derivatives indicate the compound's versatility in engaging in complex chemical transformations (Abbasi et al., 2020). These reactions are fundamental for expanding the compound's utility in synthetic organic chemistry.

Scientific Research Applications

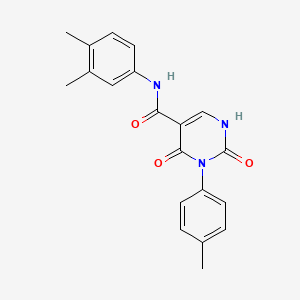

Multicomponent Synthesis

Thiazole derivatives are synthesized through efficient, atom-economical multicomponent reactions, exemplified by the creation of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives. These reactions demonstrate the versatility of thiazole compounds in synthetic chemistry, enabling the development of novel molecules with potential biological activities (Pavurala & Vedula, 2014).

Biocatalysis for Stereoselective Synthesis

Thiazole-containing compounds, such as furylbenzthiazole-2-yl-ethanols and their acetates, have been subject to stereoselective enzymatic kinetic resolution. This process showcases the application of thiazole derivatives in obtaining enantiomerically enriched compounds, crucial for the development of drugs and active molecules with high specificity (Bencze et al., 2010).

Supramolecular Chemistry

N-(thiazol-2-yl) benzamide derivatives have been explored for their gelation behavior, underlining the role of thiazole compounds in the formation of supramolecular structures. These findings are essential for developing new materials with specific mechanical and optical properties (Yadav & Ballabh, 2020).

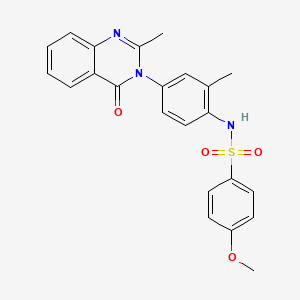

Antimicrobial Activity

Thiazole derivatives have been synthesized with antimicrobial properties, such as novel quinoline-pyrazoline-based coumarinyl thiazole derivatives. Research in this area highlights the potential of thiazole compounds in combating microbial infections, offering a pathway to new antibiotics (Ansari & Khan, 2017).

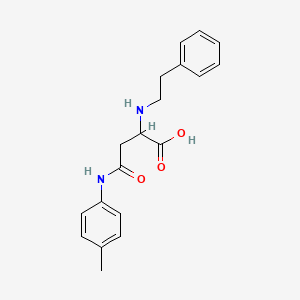

Enzyme Inhibition for Anti-Diabetic Agents

The synthesis of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol and their evaluation as enzyme inhibitors demonstrate the application of thiazole compounds in the development of anti-diabetic agents. This research indicates the potential of thiazole derivatives in medicinal chemistry for treating chronic conditions (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action of “(1R)-1-(1,2-Thiazol-5-yl)ethanol” is not specified in the available literature. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis or catalysis studies.

Safety and Hazards

properties

IUPAC Name |

(1R)-1-(1,2-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQOBJBPEDHKFL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1,2-Thiazol-5-yl)ethanol | |

CAS RN |

2241107-61-7 | |

| Record name | (1R)-1-(1,2-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)